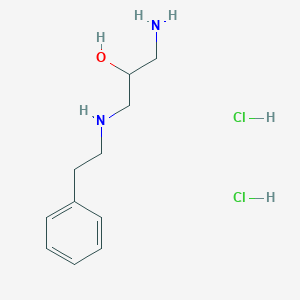
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride
描述
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its unique structure, which includes both amino and phenylethyl groups.
准备方法
The synthesis of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-diamino-2-propanol with 2-phenylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
化学反应分析
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
作用机制
The mechanism of action of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenylethyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed effects .
相似化合物的比较
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride can be compared with other similar compounds, such as:
1,3-Diamino-2-propanol: Lacks the phenylethyl group, resulting in different chemical and biological properties.
2-Phenylethylamine: Contains the phenylethyl group but lacks the amino groups on the propanol backbone.
N-(2-Phenylethyl)-1,3-diaminopropane: Similar structure but with variations in the positioning of functional groups.
生物活性
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound can be represented by its chemical structure, which includes two amino groups and a phenethyl moiety. The compound's molecular formula is C11H18Cl2N2O, and it has a molecular weight of approximately 263.19 g/mol. Its solubility and stability in biological systems are crucial for its therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit S-adenosyl-L-methionine decarboxylase in cancer cells, which is critical for polyamine synthesis and cell proliferation .
- Receptor Interaction : The compound may also interact with receptor tyrosine kinases, which are involved in various signaling pathways that regulate cell growth and differentiation .
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the effects of this compound in different biological contexts:
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibits the growth of Ehrlich ascites carcinoma cells by targeting polyamine metabolism. This suggests its potential as an antitumor agent .
- Neuropharmacology : Research indicates that compounds similar to this compound may enhance cognitive functions in animal models by modulating neurotransmitter levels . This opens avenues for exploring its use in neurodegenerative diseases.
- Cardiovascular Effects : Preliminary investigations suggest that related compounds possess vasodilatory effects, indicating potential applications in treating hypertension and other cardiovascular conditions .
属性
IUPAC Name |
1-amino-3-(2-phenylethylamino)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10;;/h1-5,11,13-14H,6-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOSBGAQAYRBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(CN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















